molecular formula C7H4BrFN2S B6266691 6-bromo-4-fluoro-1,2-benzothiazol-3-amine CAS No. 1378861-32-5

6-bromo-4-fluoro-1,2-benzothiazol-3-amine

Cat. No.: B6266691
CAS No.: 1378861-32-5
M. Wt: 247.1
InChI Key:
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Description

6-Bromo-4-fluoro-1,2-benzothiazol-3-amine is a chemical compound that belongs to the benzothiazole family. This compound is characterized by the presence of bromine and fluorine atoms attached to a benzothiazole ring, which is a fused ring system containing both benzene and thiazole rings. The molecular formula of this compound is C7H4BrFN2S, and it has a molecular weight of 247.09 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-4-fluoro-1,2-benzothiazol-3-amine typically involves the bromination and fluorination of a benzothiazole precursor. One common method involves the reaction of 2-aminobenzenethiol with bromine and fluorine sources under controlled conditions. For example, liquid bromine in acetic acid can be added to a solution of 2-aminobenzenethiol in acetic acid, followed by the addition of a fluorinating agent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, concentration, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-4-fluoro-1,2-benzothiazol-3-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts such as palladium or copper.

    Oxidation Reactions: Reagents like hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzothiazole derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

6-Bromo-4-fluoro-1,2-benzothiazol-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-bromo-4-fluoro-1,2-benzothiazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the molecular targets involved .

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-6-fluoro-1,3-benzothiazol-2-amine: Similar in structure but with different positions of bromine and fluorine atoms.

    2-Amino-6-bromobenzothiazole: Lacks the fluorine atom but has a similar benzothiazole core.

    6-Bromo-2,4-dimethylpyridin-3-amine: Contains a pyridine ring instead of a benzothiazole ring

Uniqueness

6-Bromo-4-fluoro-1,2-benzothiazol-3-amine is unique due to the specific positioning of the bromine and fluorine atoms on the benzothiazole ring. This unique arrangement can lead to distinct chemical reactivity and biological activity compared to other similar compounds .

Properties

CAS No.

1378861-32-5

Molecular Formula

C7H4BrFN2S

Molecular Weight

247.1

Purity

95

Origin of Product

United States

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